

CAS number 216393-67-8 properties and suppliers

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-6-iodoaniline

Cat. No.: B1303795

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An In-Depth Technical Guide to A-443654 (Rizavasertib), a Potent Pan-Akt Inhibitor

A Note on CAS Number: The CAS number provided in the topic (216393-67-8) corresponds to the chemical intermediate **4-Chloro-2-fluoro-6-iodoaniline**. However, the request for an in-depth technical guide for drug development professionals strongly suggests an interest in a biologically active molecule. The search results consistently linked the broader topic of a potent kinase inhibitor for research and development to A-443654 (Rizavasertib), which has the CAS number 552325-16-3. This guide will focus on A-443654, as it aligns with the detailed requirements of the request.

Introduction

A-443654, also known as Rizavasertib, is a highly potent and selective, ATP-competitive pan-Akt inhibitor.[1][2] It demonstrates equipotent inhibition against the three isoforms of the serine/threonine kinase Akt: Akt1, Akt2, and Akt3.[3][4] The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt an attractive therapeutic target. A-443654 has emerged as a valuable tool for interrogating the biological functions of Akt and as a potential therapeutic agent in oncology. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and commercial availability of A-443654 for researchers and drug development professionals.

Core Properties of A-443654

A summary of the key chemical and physical properties of A-443654 is presented below.

| Property | Value | Source |
|--------------------------------------|---|--------|
| CAS Number | 552325-16-3 | [1] |
| Molecular Formula | C ₂₄ H ₂₃ N ₅ O | [5] |
| Molecular Weight | 397.47 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Ki | 160 pM (for all three isoforms) | [3][5] |
| Solubility | DMSO: ≥15 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble | [1][5] |
| In Vitro Potency (EC ₅₀) | 100 nM (MiaPaCa-2 cell proliferation) | [7] |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

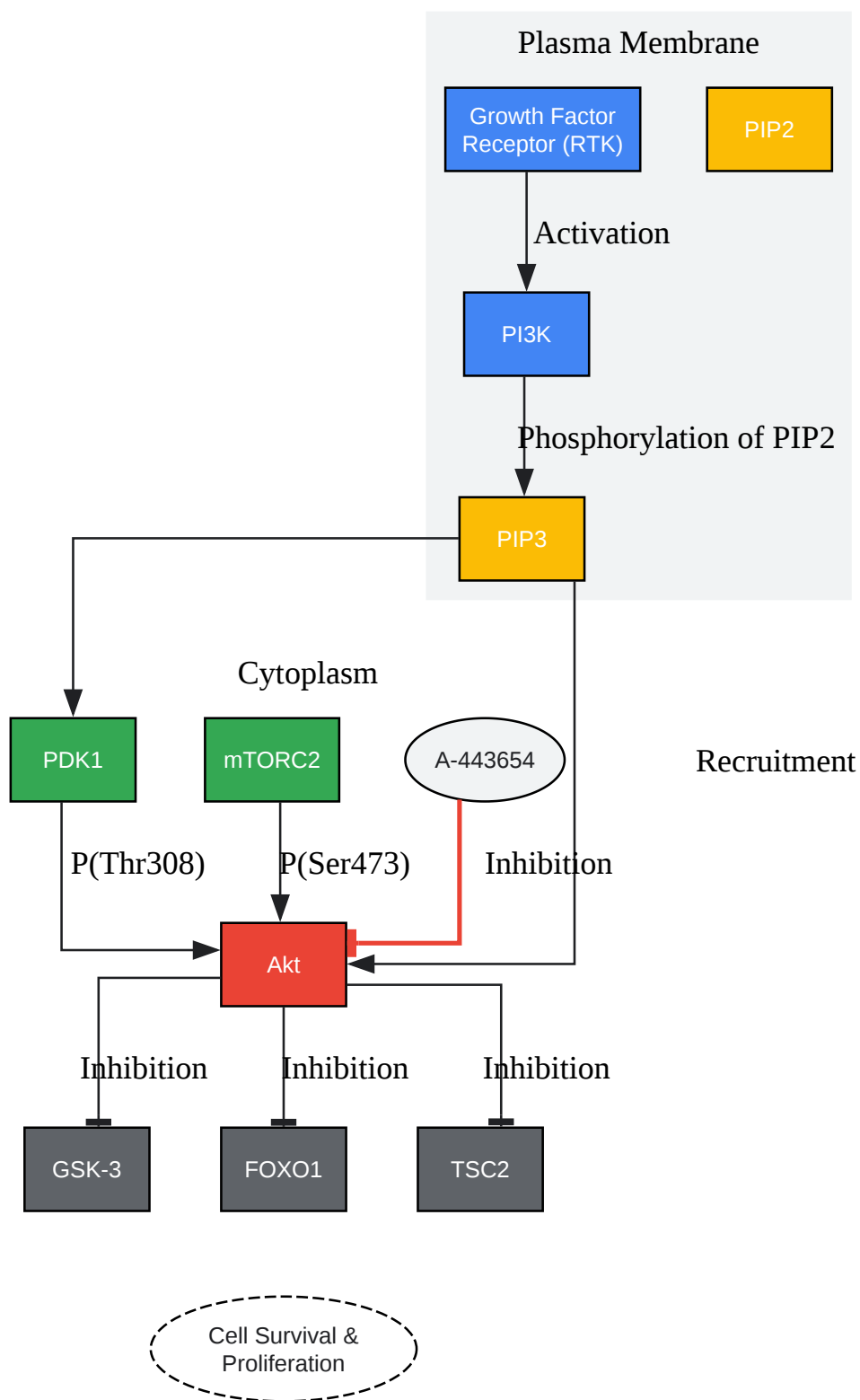
A-443654 exerts its biological effects by directly inhibiting the kinase activity of Akt. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1][7] The canonical PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[8]

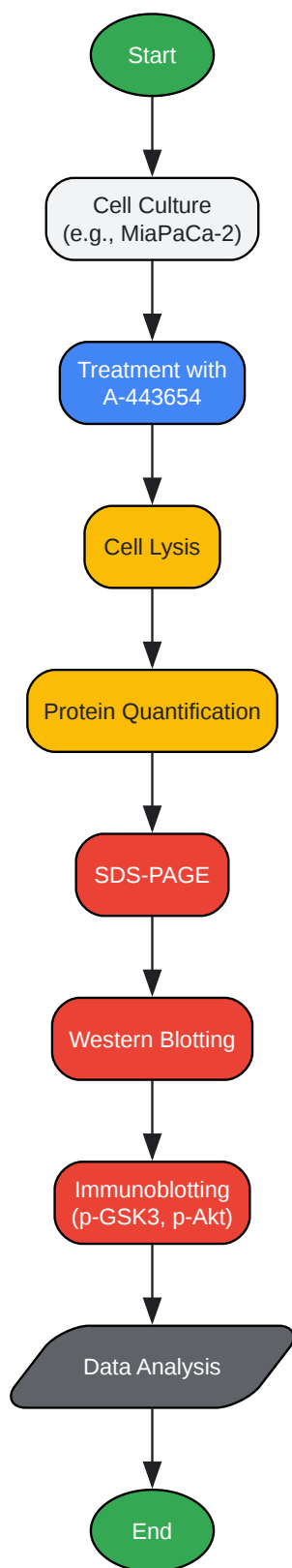
Once activated, Akt phosphorylates a multitude of downstream targets to regulate various cellular functions. Key substrates include:

- Glycogen synthase kinase 3 (GSK-3): Phosphorylation by Akt inhibits GSK-3, which is involved in metabolism and cell proliferation. A-443654 treatment leads to a dose-dependent decrease in phosphorylated GSK3.[\[2\]](#)[\[3\]](#)
- Forkhead box protein O1 (FOXO1): Akt-mediated phosphorylation of FOXO proteins leads to their cytoplasmic sequestration and inactivation, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.
- Tuberous sclerosis complex 2 (TSC2): Phosphorylation of TSC2 by Akt relieves its inhibitory effect on mTORC1, a master regulator of cell growth and protein synthesis.
- Bcl-2 antagonist of cell death (BAD): Phosphorylation by Akt promotes cell survival by inhibiting the pro-apoptotic function of BAD.

Paradoxically, treatment with A-443654 can lead to a rapid feedback-mediated hyperphosphorylation of Akt at both Thr308 and Ser473.[\[5\]](#)[\[9\]](#) This phenomenon is thought to be a consequence of the inhibitor locking Akt in a conformation that is more accessible to its upstream kinases.[\[9\]](#) This is an important consideration for interpreting experimental results.

Signaling Pathway Diagram





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Phone: (601) 213-4426

Email: info@benchchem.com